d-KLA Peptide

Proteolytic stability D-amino acid peptide In vivo half-life

A common bottleneck in in vivo apoptosis research is rapid proteolytic degradation of L-peptide tools, compromising data reproducibility. d-KLA Peptide (D-(KLAKLAK)2) solves this with an all-D-amino acid backbone that resists endogenous proteases. Key benefits: • Superior Stability: D-amino acid composition ensures sustained activity in systemic and extended-treatment models. • Validated Potency: Achieves 1.9-36.7× IC₅₀ improvement in targeted liposomal formulations vs. free drug. • Defined Identity: High-purity (≥99.33%) minimizes batch variability for reproducible HTS and mechanistic studies.

Molecular Formula C72H138N20O15
Molecular Weight 1524.0 g/mol
Cat. No. B12361071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-KLA Peptide
Molecular FormulaC72H138N20O15
Molecular Weight1524.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N
InChIInChI=1S/C72H138N20O15/c1-41(2)37-55(89-63(97)49(79)25-13-19-31-73)68(102)80-45(9)60(94)85-51(27-15-21-33-75)65(99)90-56(38-42(3)4)69(103)81-46(10)59(93)84-50(26-14-20-32-74)64(98)87-53(29-17-23-35-77)67(101)92-58(40-44(7)8)70(104)82-47(11)61(95)86-52(28-16-22-34-76)66(100)91-57(39-43(5)6)71(105)83-48(12)62(96)88-54(72(106)107)30-18-24-36-78/h41-58H,13-40,73-79H2,1-12H3,(H,80,102)(H,81,103)(H,82,104)(H,83,105)(H,84,93)(H,85,94)(H,86,95)(H,87,98)(H,88,96)(H,89,97)(H,90,99)(H,91,100)(H,92,101)(H,106,107)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m1/s1
InChIKeyHJGYUFLSCLNDHT-PHLURGDWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

d-KLA Peptide Overview


d-KLA Peptide (D-(KLAKLAK)2) is a synthetic, all-D-amino acid, amphipathic α-helical peptide designed to disrupt mitochondrial membranes and induce apoptosis . With a molecular weight of approximately 1524.0 g/mol and a sequence of repeating KLA motifs, it acts as a potent inducer of programmed cell death upon intracellular delivery [1]. Its mechanism involves mitochondrial membrane permeabilization, leading to cytochrome c release and activation of the caspase cascade, making it a critical tool compound in targeted cancer therapy research .

Why d-KLA Cannot Be Substituted


The all-D-amino acid composition of d-KLA fundamentally distinguishes it from its L-amino acid counterpart and other pro-apoptotic peptides in terms of proteolytic stability and in vivo longevity . While L-KLA peptide (KLAKLAKKLAKLAK) exhibits similar mitochondrial membrane disruption activity in vitro, it is rapidly degraded by endogenous proteases, severely limiting its therapeutic window and in vivo efficacy [1]. This stereochemical difference directly impacts procurement decisions, as d-KLA provides a more stable and reliable tool for in vivo studies requiring sustained activity, whereas L-KLA is unsuitable for such applications without complex formulation or frequent dosing .

d-KLA Peptide Evidence


Proteolytic Stability vs. L-KLA

d-KLA Peptide, composed entirely of D-amino acids, exhibits markedly increased resistance to proteolytic degradation compared to its L-amino acid counterpart. While direct quantitative half-life comparisons are not available in the provided literature, the well-established principle that D-amino acid peptides are poor substrates for endogenous proteases provides a strong class-level inference for enhanced stability . This is a critical differentiator for in vivo applications where the rapid clearance of L-peptides limits utility [1].

Proteolytic stability D-amino acid peptide In vivo half-life

Cellular Uptake of CIH-KLA Epimers

Modification of the KLA peptide with an in-tether chiral center yields two epimers, CIH-KLA-(R) and CIH-KLA-(S). The CIH-KLA-(R) epimer demonstrated superior cellular uptake and specific mitochondrial targeting compared to the CIH-KLA-(S) epimer [1]. This highlights the importance of precise stereochemical control for optimizing peptide delivery and activity.

Cellular uptake KLA peptide modification Stereochemistry

RGD-KLA/PTX-Lips Cytotoxicity

In a multistage tumor-targeting liposome system, RGD-KLA/PTX-Lips (containing d-KLA peptide) exhibited significantly enhanced cytotoxicity against 4T1 breast cancer cells compared to free paclitaxel (Taxol) and non-targeted liposomal formulations [1]. The IC50 value was 1.9-fold lower than Taxol, 36.7-fold lower than RGD/PTX-Lips, and 22.7-fold lower than KLA/PTX-Lips [1].

IC50 Targeted liposomes Paclitaxel

MEL-dKLA Tumor Inhibition In Vivo

In a prostate cancer xenograft model, the immunomodulatory peptide-drug conjugate MEL-dKLA demonstrated significantly greater tumor growth inhibition than dKLA alone [1]. The study showed that MEL-dKLA selectively targets M2-like tumor-associated macrophages (TAMs), with an IC50 of 0.577 μM against these cells, leading to tumor microenvironment remodeling and enhanced CD8+ T cell infiltration [1].

In vivo efficacy Tumor growth inhibition M2 macrophage targeting

High Purity for Reproducible Results

Commercial sources offer d-KLA Peptide with a guaranteed purity of ≥99.33% as determined by HPLC . This high level of purity is crucial for minimizing batch-to-batch variability and ensuring reproducible experimental outcomes in sensitive assays . In contrast, lower purity grades (e.g., ≥95%) from other vendors may contain impurities that could confound results .

Peptide purity HPLC Quality control

d-KLA Research Applications


Protease-Resistant In Vivo Cancer Therapy

For studies involving systemic administration or extended treatment windows in animal models of cancer, d-KLA is the preferred pro-apoptotic peptide due to its D-amino acid-induced resistance to proteolysis [1]. This stability profile, inferred from stereochemical class properties, ensures that the peptide remains active longer than its L-counterpart, enabling more robust and reproducible in vivo efficacy assessments [2]. Conjugation to tumor-homing domains (e.g., RGD, iRGD) is recommended to overcome its inherent poor cell entry .

Tumor-Targeted Nanoparticle Delivery

d-KLA is a valuable cargo for advanced drug delivery systems (DDS). Evidence shows that incorporating d-KLA into targeted liposomes (RGD-KLA/PTX-Lips) results in a 1.9- to 36.7-fold improvement in IC50 against cancer cells compared to free drug or non-targeted formulations [1]. Researchers developing liposomal, polymeric, or inorganic nanoparticle-based therapies should consider d-KLA as a potent mitochondrial-disrupting payload to maximize anticancer efficacy while leveraging the delivery system's targeting capabilities to mitigate off-target toxicity [1].

M2 TAM-Targeted Immunotherapy

The conjugation of dKLA to melittin (MEL-dKLA) has demonstrated a powerful new application: selective depletion of immunosuppressive M2-like TAMs within the tumor microenvironment [1]. With an IC50 of 0.577 μM against M2 macrophages, this conjugate not only induces direct apoptosis but also reverses immune suppression, promoting CD8+ T cell infiltration and tumor regression [1]. Researchers focused on cancer immunotherapy or modulating the tumor microenvironment should consider procuring dKLA for the construction of similar targeted immunomodulatory conjugates [1].

High-Purity Standards for HTS

For reproducible and interpretable results in high-throughput screening (HTS) assays, dose-response studies, or detailed mechanistic investigations, the use of high-purity d-KLA (≥99.33%) is essential [1]. Procuring from a source that guarantees this level of purity minimizes the confounding effects of peptide impurities and batch-to-batch variability, ensuring that observed biological effects are directly attributable to d-KLA itself [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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